molecular formula C14H13NO4S B3372028 3-(Phenylmethanesulfonamido)benzoic acid CAS No. 860699-55-4

3-(Phenylmethanesulfonamido)benzoic acid

Cat. No.: B3372028
CAS No.: 860699-55-4
M. Wt: 291.32 g/mol
InChI Key: QIKUOKKSPSEHEY-UHFFFAOYSA-N
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Description

3-(Phenylmethanesulfonamido)benzoic acid is a benzoic acid derivative featuring a phenylmethanesulfonamido (-SO₂NH-CH₂C₆H₅) group at the 3-position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a sulfonamide group, which is known to influence solubility, acidity, and biological interactions. The phenylmethanesulfonamido substituent introduces steric bulk and electron-withdrawing effects, which may modulate the compound’s pharmacokinetic and pharmacodynamic properties compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

3-(benzylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)15-20(18,19)10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKUOKKSPSEHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254222
Record name 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860699-55-4
Record name 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860699-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethanesulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonamide compounds. One common method is the reaction of 3-aminobenzoic acid with benzylsulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Phenylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects . Additionally, the compound may interact with other enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfonamido benzoic acid family includes several structural analogs differing in substituents on the phenyl or sulfonamide groups. Key examples from recent studies include:

Compound Name Substituent on Sulfonamide Key Properties/Applications Reference
3-((2-Fluorophenyl)sulfonamido)benzoic acid 2-Fluorophenyl Enhanced acidity due to electron-withdrawing F; potential antimicrobial activity
4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid 3-Fluorophenyl + methyl linker Increased steric bulk; possible CNS penetration
4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid 3-Methylphenyl + methyl linker Electron-donating CH₃ may reduce solubility in polar solvents
2 & 3-(4-Aminobenzamido)benzoic acid derivatives 4-Aminobenzamido Antitubercular activity (MIC: 1.6 µg/mL)

Key Observations :

  • Electron-withdrawing groups (e.g., -F) increase the acidity of the carboxylic acid moiety, enhancing solubility in aqueous media .
  • Methyl linkers (e.g., in and compounds) introduce flexibility but may reduce membrane permeability due to increased hydrophilicity.
  • Aminobenzamido derivatives () demonstrate that electron-donating groups (e.g., glycine anhydride) improve antitubercular efficacy, suggesting similar optimization strategies could apply to sulfonamido analogs .
Physicochemical Properties
  • Acidity : The sulfonamide group’s electron-withdrawing nature lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2). For example, fluorinated analogs () likely have pKa values <3.5, enhancing ionization in physiological conditions.
  • Solubility: Benzoic acid derivatives with polar substituents (e.g., -SO₂NH-) exhibit higher water solubility than nonpolar analogs. However, bulky phenyl groups (e.g., phenylmethane in the target compound) may counteract this by introducing hydrophobicity .
  • Extractability: Studies on benzoic acid extraction () show that substituents affecting hydrophobicity (e.g., -SO₂NH-CH₂C₆H₅) could reduce distribution coefficients (m) compared to simpler acids like phenol or unsubstituted benzoic acid .

Biological Activity

3-(Phenylmethanesulfonamido)benzoic acid, with CAS number 860699-55-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which may influence its interaction with biological targets and its overall efficacy in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H13NO4S
  • Molecular Weight : 273.31 g/mol
  • Functional Groups : Sulfonamide, carboxylic acid, and aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases. These interactions may lead to the modulation of metabolic pathways, providing therapeutic benefits, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves competitive inhibition of the enzyme involved in folate synthesis in bacteria. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Streptococcus pneumoniae

A comparative study demonstrated that the minimum inhibitory concentrations (MIC) for these bacteria were significantly lower for sulfonamide derivatives than for traditional antibiotics, indicating a promising alternative in antibiotic therapy .

Anti-inflammatory Activity

In addition to antimicrobial effects, sulfonamide derivatives have been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cultured macrophages .

Clinical Evaluation

A clinical trial evaluated the efficacy of a related sulfonamide compound in patients with chronic inflammatory diseases. The results indicated a significant reduction in symptom severity among participants treated with the sulfonamide compared to those receiving a placebo. This study highlighted the potential role of sulfonamides in managing chronic inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound exhibits favorable absorption and distribution characteristics. The compound demonstrated a bioavailability of approximately 50% when administered orally, with peak plasma concentrations reached within 2 hours post-dose .

Data Summary

Activity Effect Reference
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduced TNF-α levels
Clinical efficacySymptom reduction in inflammation
Pharmacokinetics50% bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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